molecular formula C5HF3N2O B12970344 3-(Trifluoromethyl)isoxazole-5-carbonitrile

3-(Trifluoromethyl)isoxazole-5-carbonitrile

Cat. No.: B12970344
M. Wt: 162.07 g/mol
InChI Key: BQKFQOPKZONSFB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoxazole-5-carbonitrile is a heterocyclic compound that features a trifluoromethyl group and a nitrile group attached to an isoxazole ring. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2O/c6-5(7,8)4-1-3(2-9)11-10-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKFQOPKZONSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isoxazole-5-carbonitrile typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is a critical step and must be carefully controlled to ensure the preferential formation of the desired isoxazole product over other possible byproducts . Different conditions are optimized for both aryl- and alkyl-substituted alkynes .

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethyl)isoxazole-5-carbonitrile are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isoxazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Trifluoromethyl)isoxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to biological targets, such as enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
  • 3-(Trifluoromethyl)isoxazole-5-methanol
  • 3-(Trifluoromethyl)isoxazole-5-amine

Uniqueness

3-(Trifluoromethyl)isoxazole-5-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and biological activity compared to similar compounds .

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